2,4,9-Trimethyl-1,10-phenanthroline
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Overview
Description
2,4,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its aromatic structure and is often used in coordination chemistry due to its ability to form stable complexes with metal ions. The compound’s unique structure, featuring three methyl groups at positions 2, 4, and 9, enhances its chemical properties and applications.
Mechanism of Action
Target of Action
2,4,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-Phenanthroline . The primary targets of 1,10-Phenanthroline are metallopeptidases, specifically zinc metallopeptidases . Therefore, it is likely that this compound may also target these enzymes. Metallopeptidases play a crucial role in various biological processes, including protein degradation and signal transduction .
Mode of Action
1,10-phenanthroline, a related compound, acts as an inhibitor of metallopeptidases . It inhibits the enzyme activity by chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . It’s plausible that this compound may exhibit a similar mode of action.
Biochemical Pathways
Given its potential interaction with metallopeptidases, it could impact pathways involving protein degradation and signal transduction .
Result of Action
If it acts similarly to 1,10-phenanthroline, it could potentially inhibit the activity of metallopeptidases, impacting protein degradation and signal transduction processes .
Biochemical Analysis
Biochemical Properties
2,4,9-Trimethyl-1,10-phenanthroline is known to behave as a bidentate ligand, forming highly stable and intensely colored complexes . These complexes are often used for the spectrophotometric determination of metal ions in different media
Molecular Mechanism
It is known to form complexes with metal ions, which could potentially influence its interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,9-Trimethyl-1,10-phenanthroline typically involves the methylation of 1,10-phenanthroline. One common method is the Skraup reaction, where glycerol is dehydrated to acrolein, which then condenses with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent . The resulting 1,10-phenanthroline is then methylated using methyl iodide under basic conditions to introduce the methyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: 2,4,9-Trimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,9-Trimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the methyl groups, is less hydrophobic and has different binding affinities.
2,9-Dimethyl-1,10-phenanthroline: This compound has two methyl groups and is used similarly in coordination chemistry.
4,7-Dimethyl-1,10-phenanthroline: Another derivative with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: 2,4,9-Trimethyl-1,10-phenanthroline’s unique substitution pattern enhances its hydrophobicity and binding properties, making it particularly useful in forming stable metal complexes and interacting with biological molecules.
Properties
IUPAC Name |
2,4,9-trimethyl-1,10-phenanthroline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-9-8-11(3)17-15-13(9)7-6-12-5-4-10(2)16-14(12)15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPITTQLRYUZEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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